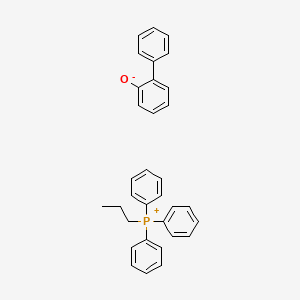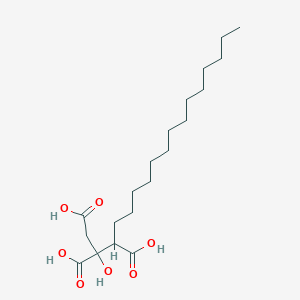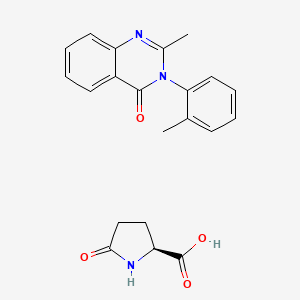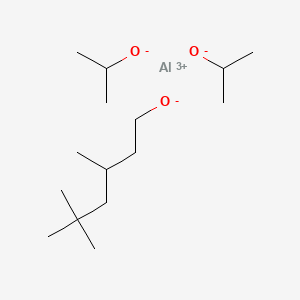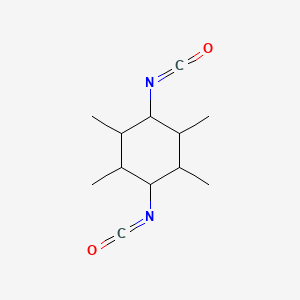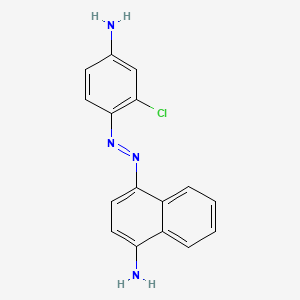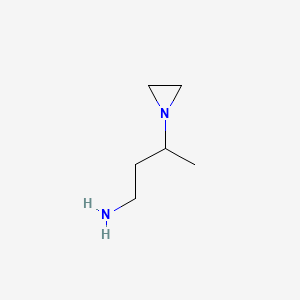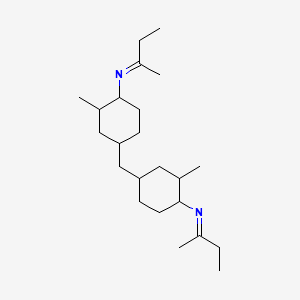
4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is an alicyclic diamine known for its unique chemical structure and properties. This compound is widely used in various industrial applications, particularly in the synthesis of polyamides and epoxy resins . Its molecular formula is C21H38N2, and it is characterized by its high chemical resistance and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4’-methylenebis(cyclohexylamine) with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) has a wide range of scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form strong hydrogen bonds and ionic interactions with other molecules, leading to its effectiveness in polymerization reactions. Additionally, its alicyclic structure provides rigidity and stability to the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound is structurally similar but lacks the methyl and propylidene groups, resulting in different chemical properties.
4,4’-Methylenebis(cyclohexylamine): Another similar compound, which is used in similar applications but has different reactivity due to the absence of additional substituents.
Uniqueness
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is unique due to its specific substituents, which enhance its chemical resistance and stability. These properties make it particularly valuable in the synthesis of high-performance polymers and resins .
Propiedades
Número CAS |
66230-23-7 |
|---|---|
Fórmula molecular |
C23H42N2 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
N-[4-[[4-(butan-2-ylideneamino)-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C23H42N2/c1-7-18(5)24-22-11-9-20(13-16(22)3)15-21-10-12-23(17(4)14-21)25-19(6)8-2/h16-17,20-23H,7-15H2,1-6H3 |
Clave InChI |
OCBSXMZSRJLIQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC1CCC(CC1C)CC2CCC(C(C2)C)N=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



